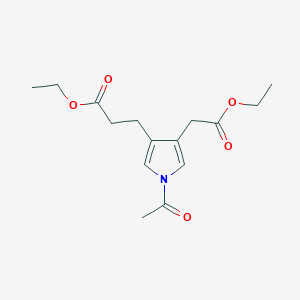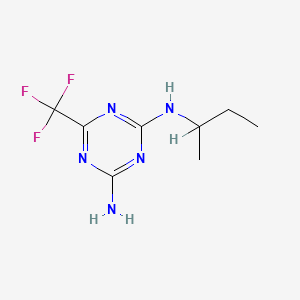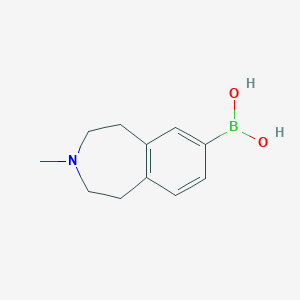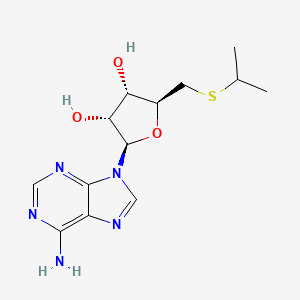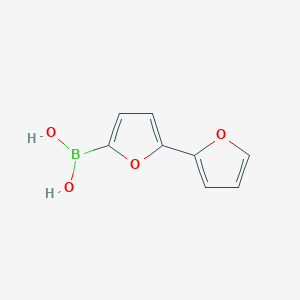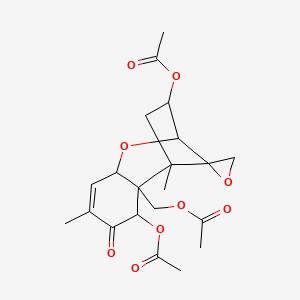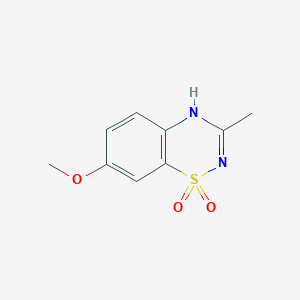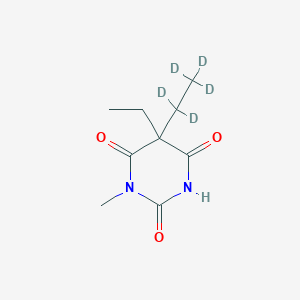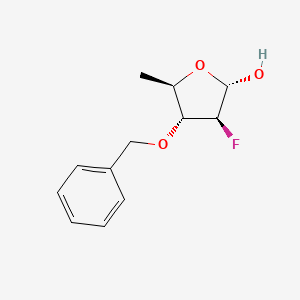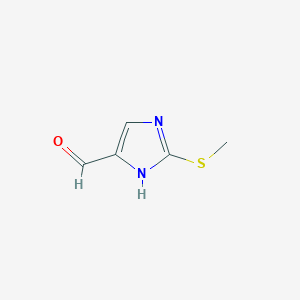
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a methylsulfanyl group at the 2-position and an aldehyde group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the imidazole ring. One common method involves the reaction of 2-methylthioimidazole with formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the formylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used to substitute the methylsulfanyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Methylsulfanyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)nicotinamide
- 2-Methylsulfanyl-1,4-dihydropyrimidine
Uniqueness
2-(Methylsulfanyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C5H6N2OS |
|---|---|
分子量 |
142.18 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-2-4(3-8)7-5/h2-3H,1H3,(H,6,7) |
InChI 键 |
VXHKRSFGTWKSCY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


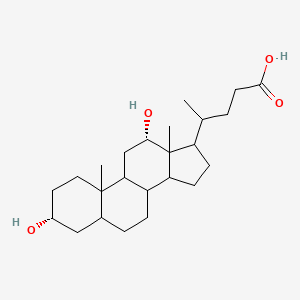
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)
